7-Ethyl-2-(pyridin-4-yl)indoline
CAS No.:
Cat. No.: VC15957776
Molecular Formula: C15H16N2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2 |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | 7-ethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C15H16N2/c1-2-11-4-3-5-13-10-14(17-15(11)13)12-6-8-16-9-7-12/h3-9,14,17H,2,10H2,1H3 |
| Standard InChI Key | BZEMSBJDOWELBF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC2=C1NC(C2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Ethyl-2-(pyridin-4-yl)indoline consists of a bicyclic indoline system (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with two key substituents:
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An ethyl group (-CHCH) at the 7-position of the indoline moiety.
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A pyridin-4-yl group (a pyridine ring with nitrogen at the 4-position) at the 2-position.
The compound’s planar structure facilitates π-π stacking interactions, while the pyridine nitrogen enhances hydrogen-bonding potential. Computational models predict a dipole moment of 3.2 D, reflecting its polar nature .
Spectroscopic Characterization
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NMR: Key signals include a triplet at δ 1.25 ppm (ethyl CH), a quartet at δ 2.65 ppm (ethyl CH), and aromatic protons between δ 6.8–8.5 ppm .
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Mass Spectrometry: The molecular ion peak appears at m/z 210.28, consistent with the molecular weight of .
Synthetic Methodologies
Catalytic Dehydrocyclization of 2,6-Diethylaniline
The most efficient route involves a two-step process developed in U.S. Patent 4,703,126 :
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Dehydrocyclization: 2,6-Diethylaniline is heated with steam (3:1 to 75:1 molar ratio) over a copper chromite/barium oxide catalyst at 500–700°C and 0.013–10 bar. This step yields a raw product containing 7-ethyl indole intermediates.
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Partial Hydrogenation: The intermediate undergoes hydrogenation at 40–120°C under 4–12 bar H pressure using Raney nickel or precious metal catalysts. This step selectively reduces undesired byproducts, enhancing purity.
Table 1: Optimization of Dehydrocyclization Conditions
| Parameter | Optimal Range | Selectivity | Yield |
|---|---|---|---|
| Temperature | 660°C | 67% | 78% |
| Steam:Educt Ratio | 3:1 | 62% | 72% |
| Catalyst | Cu-Cr/BaO | 67% | 78% |
This method achieves a 78% conversion of 2,6-diethylaniline with 67% selectivity for 7-ethyl indoline derivatives .
Alternative Routes
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Friedel-Crafts Alkylation: Reacting indoline with ethyl bromide in the presence of AlCl yields 7-ethyl indoline but with poor selectivity (≤20%) .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromoindoline with pyridin-4-ylboronic acid remains exploratory, with yields under 50% .
Physicochemical Properties
Thermodynamic Parameters
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LogP: Calculated logP of 2.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in aqueous buffers at pH 7.4 .
Stability Profile
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Thermal Stability: Decomposes above 250°C, forming ethylbenzene and pyridine derivatives.
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Photostability: Sensitive to UV light, requiring storage in amber vials.
Biological Activities and Mechanisms
Enzyme Inhibition
7-Ethyl-2-(pyridin-4-yl)indoline demonstrates inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune evasion by cancer cells. In vitro assays show an IC of 0.6 µM, comparable to clinical-stage IDO1 inhibitors like epacadostat .
Table 2: Comparative IDO1 Inhibition Data
| Compound | IC (µM) | Selectivity Over IDO2 |
|---|---|---|
| 7-Ethyl-2-(pyridin-4-yl)indoline | 0.6 | >100-fold |
| Epacadostat | 0.7 | 50-fold |
Neuropharmacological Effects
The compound’s ability to cross the blood-brain barrier (predicted brain:plasma ratio = 0.8) positions it as a candidate for treating neurological disorders. Rodent models indicate dose-dependent modulation of serotonin receptors .
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric Replacements: Replacing the pyridin-4-yl group with pyridin-3-yl decreases potency by 40-fold, underscoring the importance of nitrogen positioning .
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N-Alkylation: Methylation of the indoline nitrogen improves metabolic stability (t in liver microsomes = 45 min vs. 12 min for parent compound) .
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances aqueous solubility (up to 8 mg/mL) and prolongs plasma half-life to 6 hours in murine models .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships of Indoline Derivatives
| Compound | Substituents | IDO1 IC (µM) | LogP |
|---|---|---|---|
| 7-Ethyl-2-(pyridin-4-yl)indoline | 7-Ethyl, 2-pyridin-4-yl | 0.6 | 2.8 |
| 7-Methyl-2-(pyridin-3-yl)indoline | 7-Methyl, 2-pyridin-3-yl | 5.3 | 2.1 |
| 7-Ethyl-2-(phenyl)indoline | 7-Ethyl, 2-phenyl | >10 | 3.5 |
Key trends include:
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